2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid
Overview
Description
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is a boronic acid derivative characterized by the presence of a benzylsulfamoyl group and a methyl group attached to a phenyl ring
Mechanism of Action
Mode of Action
- This compound can undergo protodeboronation, a process where the boron atom (B) is replaced by a hydrogen atom (H). This transformation occurs under specific conditions and involves the removal of the boronate group. The protodeboronation of alkyl boronic esters (including this compound) utilizes a radical approach. It leads to the formation of an alkene bond, which can be further modified. The resulting alkene can undergo hydromethylation, leading to the addition of a methyl group (CH₃) to the less substituted carbon atom (anti-Markovnikov regioselectivity). This transformation is valuable but not widely explored .
Biochemical Analysis
Biochemical Properties
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with serine proteases, where it acts as an inhibitor by forming a covalent bond with the active site serine residue. Additionally, it can bind to diols and hydroxyl groups on biomolecules, making it useful in the study of carbohydrate-binding proteins and glycoproteins. The nature of these interactions is primarily based on the formation of reversible covalent bonds, which can be exploited for various biochemical assays and applications .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. In cancer cells, this compound has been shown to inhibit cell proliferation by interfering with key signaling pathways such as the PI3K/Akt pathway. It also affects gene expression by modulating the activity of transcription factors and epigenetic regulators. Furthermore, this compound can alter cellular metabolism by inhibiting enzymes involved in glycolysis and the tricarboxylic acid cycle .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of serine proteases, where the compound forms a covalent bond with the active site serine residue, leading to enzyme inactivation. Additionally, it can bind to diols and hydroxyl groups on biomolecules, forming reversible covalent bonds that modulate the activity of these molecules. This compound also influences gene expression by interacting with transcription factors and epigenetic regulators, thereby altering the transcriptional landscape of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent changes in cellular function. The extent of these effects can vary depending on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, it can induce adverse effects such as hepatotoxicity, nephrotoxicity, and immunosuppression. Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects, and exceeding this threshold can lead to toxic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can inhibit enzymes involved in glycolysis, the tricarboxylic acid cycle, and amino acid metabolism. Additionally, it can affect metabolic flux by altering the levels of key metabolites and intermediates. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid typically involves the reaction of 5-methyl-2-nitrophenylboronic acid with benzylamine in the presence of a reducing agent. The nitro group is reduced to an amine, which then reacts with benzylamine to form the benzylsulfamoyl group. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reduction and subsequent sulfonamide formation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as sensors and catalysts.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the benzylsulfamoyl and methyl groups, making it less specific in its interactions.
2-(N-Benzylsulfamoyl)phenylboronic acid: Similar structure but without the methyl group, which may affect its reactivity and binding properties.
5-Methylphenylboronic acid: Lacks the benzylsulfamoyl group, resulting in different chemical properties.
Uniqueness
2-(N-Benzylsulfamoyl)-5-methylphenylboronic acid is unique due to the presence of both the benzylsulfamoyl and methyl groups, which confer specific reactivity and binding properties.
Properties
IUPAC Name |
[2-(benzylsulfamoyl)-5-methylphenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BNO4S/c1-11-7-8-14(13(9-11)15(17)18)21(19,20)16-10-12-5-3-2-4-6-12/h2-9,16-18H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRKXIUUPXKKLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC=CC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674618 | |
Record name | [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-63-4 | |
Record name | B-[5-Methyl-2-[[(phenylmethyl)amino]sulfonyl]phenyl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-63-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Benzylsulfamoyl)-5-methylphenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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